2,2-Diethoxyethylamine (CAS 645-36-3): A Comprehensive Technical Guide
2,2-Diethoxyethylamine (CAS 645-36-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,2-Diethoxyethylamine (CAS 645-36-3). All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Visual diagrams created using Graphviz are included to illustrate reaction pathways and experimental workflows.
Core Properties
2,2-Diethoxyethylamine, also known as aminoacetaldehyde diethyl acetal, is a versatile primary amine and a valuable building block in organic synthesis.[1][2][3] Its unique structure, featuring a protected aldehyde functionality, makes it a key intermediate in the construction of various nitrogen-containing heterocycles.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of 2,2-Diethoxyethylamine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 645-36-3 | [1][4] |
| Molecular Formula | C6H15NO2 | [1][5] |
| Molecular Weight | 133.19 g/mol | [1][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][6][7] |
| Boiling Point | 162-163 °C | [1][4][6][8] |
| Melting Point | <-78 °C | [1][6][7] |
| Density | 0.916 g/mL at 25 °C | [4][6][8] |
| Refractive Index (n20/D) | 1.416-1.418 | [1][4][8] |
| Solubility | Soluble in water | [1][6] |
| Flash Point | 45 °C | [1][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,2-Diethoxyethylamine.
| Spectrum Type | Data Availability |
| ¹H NMR | Available, characteristic peaks for ethoxy and aminoethyl groups. |
| ¹³C NMR | Available. |
| Mass Spectrometry (MS) | Available. |
| Infrared (IR) Spectroscopy | Available. |
Safety and Handling
2,2-Diethoxyethylamine is a flammable and corrosive liquid that requires careful handling.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Danger | H226: Flammable liquid and vapor.[9] |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[9] |
| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[9] |
Safe Handling and Storage
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10] Use only non-sparking tools.[10] Avoid breathing mist, vapors, or spray.[10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[7][10] Store in a flammables area.[1]
-
Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[10]
Applications in Synthesis
2,2-Diethoxyethylamine serves as a key precursor in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents. Its primary amine functionality is essential for initial imine formation in several named reactions.[11]
Synthesis of Isoquinolines: The Pomeranz-Fritsch Reaction
A primary application of 2,2-Diethoxyethylamine is in the Pomeranz-Fritsch reaction for the synthesis of isoquinolines.[11] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and 2,2-Diethoxyethylamine.[11]
Synthesis of Imidazole Derivatives
2,2-Diethoxyethylamine is a valuable building block for imidazole-containing compounds.[1] It can be used to synthesize 2-mercaptoimidazoles, which exhibit potential antithyroid activity.[11]
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions involving 2,2-Diethoxyethylamine.
Generalized Protocol for the Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol describes a general procedure for the synthesis of isoquinoline from an aromatic aldehyde and 2,2-Diethoxyethylamine.
Step 1: Formation of the Benzalaminoacetal
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq) and 2,2-Diethoxyethylamine (1.05 eq).
-
Stir the mixture at room temperature. The reaction can often be performed neat (without a solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
The crude benzalaminoacetal is typically used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
To a separate flask containing a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid), carefully add the crude benzalaminoacetal from Step 1 while maintaining a controlled temperature (e.g., using an ice bath).
-
Once the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-160 °C) and maintain for several hours.
-
Monitor the reaction for the formation of the isoquinoline product.
-
After the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH > 10.
-
Extract the isoquinoline product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired isoquinoline.
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
